3,4-Dioxo-2,5-diphenylhexanedinitrile
Overview
Description
3,4-Dioxo-2,5-diphenylhexanedinitrile, also known as DDHDN, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DDHDN is a dinitrile compound that has been synthesized through various methods. The compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
Mechanism Of Action
3,4-Dioxo-2,5-diphenylhexanedinitrile exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to inhibit the activation of NF-κB, leading to a decrease in inflammation and oxidative stress. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to regulate the expression of various genes involved in cell survival and apoptosis.
Biochemical And Physiological Effects
3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have various biochemical and physiological effects. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant effects, leading to a decrease in oxidative stress and inflammation. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, leading to a decrease in neuronal damage and cell death.
Advantages And Limitations For Lab Experiments
3,4-Dioxo-2,5-diphenylhexanedinitrile has several advantages for lab experiments. The compound is stable and can be synthesized in large quantities, making it readily available for research. 3,4-Dioxo-2,5-diphenylhexanedinitrile is also easily soluble in various solvents, allowing for easy manipulation in experiments. However, 3,4-Dioxo-2,5-diphenylhexanedinitrile has limitations in terms of its potential toxicity and lack of specificity for certain targets.
Future Directions
There are several future directions for research on 3,4-Dioxo-2,5-diphenylhexanedinitrile. One potential direction is the development of 3,4-Dioxo-2,5-diphenylhexanedinitrile-based drugs for the treatment of various diseases, including neurological disorders and inflammatory conditions. Another potential direction is the investigation of the mechanism of action of 3,4-Dioxo-2,5-diphenylhexanedinitrile, including its interactions with various signaling pathways and gene expression. Additionally, the potential toxicity and side effects of 3,4-Dioxo-2,5-diphenylhexanedinitrile need to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 3,4-Dioxo-2,5-diphenylhexanedinitrile is a chemical compound with potential biomedical applications. The compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects. 3,4-Dioxo-2,5-diphenylhexanedinitrile has potential advantages for lab experiments, but also has limitations and potential toxicity that need to be further investigated. Future research on 3,4-Dioxo-2,5-diphenylhexanedinitrile may lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have potential applications in the biomedical field. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
properties
CAS RN |
10471-29-1 |
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Product Name |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3,4-dioxo-2,5-diphenylhexanedinitrile |
InChI |
InChI=1S/C18H12N2O2/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16H |
InChI Key |
WGUBEMUTFOZPGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
synonyms |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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